(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone
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Overview
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone: is a complex organic compound that features a triazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through a series of reactions involving the opening of an epoxide ring followed by functionalization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenoxymethyl group can be oxidized to form phenol derivatives.
Reduction: : The triazole ring can be reduced to form aminotriazoles.
Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Phenol derivatives
Reduction: : Aminotriazoles
Substitution: : Substituted azetidines
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the triazole and azetidine rings. Similar compounds might include other triazole derivatives or azetidine derivatives, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
1,2,3-Triazole derivatives
Azetidine derivatives
Hydroxamic acids
Phenol derivatives
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-9-13(15-16-17)14(19)18-7-11(8-18)10-20-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOAFKTBDFVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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